7-Carboxy-2,3-dimethylbenzo[b]furan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2,3-dimethyl-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
AEKNGEXUJBBCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2C(=O)O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 7 Carboxy 2,3 Dimethylbenzo B Furan
Reactivity of the Benzo[b]furan Core
The benzo[b]furan nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its versatile reactivity. nih.gov The fused furan (B31954) ring generally enhances the electron density of the entire system, making it susceptible to various chemical modifications.
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
Studies on related substituted benzo[b]furans have shown that electrophilic substitution, such as nitration or halogenation, can be achieved, with the position of attack being a delicate balance of these electronic and steric factors. For instance, in the synthesis of various substituted benzo[b]furans, controlling the reaction conditions is crucial to achieve the desired regioselectivity. researchgate.net
Functionalization of the Furan Ring System
The furan moiety of the benzo[b]furan system is generally more reactive towards electrophiles than the benzene ring. pearson.compearson.com However, in 7-Carboxy-2,3-dimethylbenzo[b]furan, the 2 and 3 positions are already substituted with methyl groups. This limits the possibility of direct electrophilic substitution on the furan ring itself.
Further functionalization would likely involve reactions of the existing methyl groups. For example, free-radical halogenation could potentially introduce a halogen atom onto one of the methyl groups, which could then be subjected to nucleophilic substitution to introduce a variety of other functional groups. This approach would provide a pathway to derivatives functionalized at the 2- or 3-methyl positions.
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 7-position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a large number of derivatives.
Esterification and Amidation Reactions
The carboxylic acid of this compound can be readily converted to its corresponding esters and amides through standard synthetic methodologies. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or activated with a coupling agent, followed by reaction with an alcohol.
Amidation reactions follow a similar logic. The carboxylic acid can be directly coupled with an amine using a variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods are widely used in the synthesis of biologically active amides from carboxylic acid precursors. researchgate.net
Table 1: Representative Conditions for Esterification and Amidation of Benzo[b]furan Carboxylic Acids
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Esterification | R-OH, H₂SO₄ (cat.), Reflux | 7-Alkoxycarbonyl-2,3-dimethylbenzo[b]furan | General Knowledge |
| Amidation | R-NH₂, EDCI, HOBt, DMF | 7-(N-Alkyl/Aryl-carbamoyl)-2,3-dimethylbenzo[b]furan | nih.gov |
Decarboxylation Pathways
The removal of the carboxylic acid group from the 7-position can be a challenging transformation. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires harsh conditions. One possible method involves heating the carboxylic acid in the presence of a copper catalyst, such as copper chromite, in a high-boiling solvent like quinoline. This method is a standard procedure for the decarboxylation of aromatic carboxylic acids. Another approach could involve a Barton-type radical decarboxylation, though this is a multi-step process. The success of decarboxylation would provide access to 2,3-dimethylbenzo[b]furan, a simpler derivative for further studies.
Acyl Halide Formation and Subsequent Derivatization
Conversion of the carboxylic acid to an acyl halide, most commonly an acyl chloride, provides a highly reactive intermediate that can be used to synthesize a variety of derivatives. wikipedia.org This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) or benzene. reactionbiology.com
The resulting 7-chlorocarbonyl-2,3-dimethylbenzo[b]furan is a versatile electrophile. It can react readily with a wide range of nucleophiles to form esters, amides, and other acyl derivatives under mild conditions. For example, reaction with alcohols or phenols yields the corresponding esters, while reaction with primary or secondary amines affords the amides. This acyl chloride intermediate is a key building block for expanding the chemical space around the 7-position of the benzo[b]furan core.
Table 2: Formation and Reactivity of 7-Chlorocarbonyl-2,3-dimethylbenzo[b]furan
| Reaction | Nucleophile | Product | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Arene (e.g., Benzene), AlCl₃ | 7-Aroyl-2,3-dimethylbenzo[b]furan | General Knowledge |
| Esterification | Alcohol (R-OH) | 7-Alkoxycarbonyl-2,3-dimethylbenzo[b]furan | reactionbiology.com |
| Amidation | Amine (R-NH₂) | 7-(N-Alkyl/Aryl-carbamoyl)-2,3-dimethylbenzo[b]furan | reactionbiology.com |
Reactions at the Methyl Substituents
The methyl groups of 2,3-dimethylbenzo[b]furan can undergo halogenation, a key step for further synthetic modifications. The course of this reaction is highly dependent on the reaction conditions, which can favor either an ionic or a free-radical mechanism.
Under free-radical conditions, typically initiated by UV light or a radical initiator like N-bromosuccinimide (NBS), halogenation preferentially occurs at the 2-methyl group. This selectivity is attributed to the greater stability of the resulting benzylic-type radical at the C2 position. In contrast, reactions proceeding through a heterolytic (ionic) mechanism tend to favor substitution at the 3-methyl group. The presence of the electron-withdrawing 7-carboxy group is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the methyl groups, although specific studies on this compound are not extensively documented. However, it is known that electron-withdrawing groups can affect the strength of halogen bonding, an important factor in these reactions. nih.gov
Further functionalization can be achieved by the oxidation of the methyl groups. While direct oxidation of both methyl groups to carboxylic acids can be challenging without disrupting the benzofuran (B130515) ring, selective oxidation to aldehydes or mono-carboxylic acids can be achieved using specific reagents. For instance, methods for the oxidation of aromatic methyl groups to carboxylic acids using reagents like potassium permanganate (B83412) or chromic acid are well-established. nih.govgoogle.comgoogle.com Indirect methods, proceeding through a benzyl (B1604629) bromide intermediate, can also provide access to aldehydes and carboxylic acids under milder conditions. nih.gov
Table 1: Halogenation of 2,3-Dimethylbenzofuran
| Reagent/Condition | Predominant Product | Mechanism |
| Cl₂ or Br₂, UV light/NBS | 2-Halogenomethyl-3-methylbenzofuran | Free-radical |
| Cl₂ or Br₂, dark (ionic) | 3-Halogenomethyl-2-methylbenzofuran | Heterolytic |
Oxidative and Reductive Transformations
The benzofuran ring in this compound can undergo both oxidative and reductive transformations.
Oxidation can lead to the cleavage of the furan ring. For example, photooxygenation of 2,3-dimethylbenzo[b]furan can occur at the C2-C3 double bond. The specific products of such reactions would depend on the reaction conditions and the workup procedure.
Reduction of the benzofuran ring system is a common transformation. Catalytic hydrogenation over palladium on carbon (Pd/C) can selectively reduce the furan ring to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. researchgate.netnih.gov The complete hydrogenation of the benzofuran ring system, leading to octahydrobenzofurans, can also be achieved using a cascade catalysis approach with a combination of ruthenium and rhodium catalysts. nih.gov The presence of the carboxylic acid group at the 7-position can influence the catalytic activity and selectivity of these hydrogenation reactions. Studies on the hydrogenation of benzofuran carboxylic acids have shown that the reaction can proceed, albeit sometimes with challenges such as catalyst deactivation. researchgate.net
Table 2: Hydrogenation of Benzofuran Derivatives
| Catalyst | Substrate | Product | Reference |
| Cinchonidine-modified Pd/Al₂O₃ | Benzofuran-2-carboxylic acid | (S)-Tetrahydrofuran-2-carboxylic acid | researchgate.net |
| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran | 2,3-Dihydrobenzofuran | acs.org |
| Ru-NHC complex and Rh catalyst | Substituted benzofurans | Octahydrobenzofurans | nih.gov |
Derivatization Strategies for Structure-Activity Relationship Studies
The derivatization of this compound is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The carboxylic acid group at the 7-position is a prime target for modification, allowing for the synthesis of a wide range of esters and amides.
The synthesis of amide derivatives from benzofuran-2-carboxylic acids has been extensively explored to develop compounds with potential anticancer and anti-inflammatory activities. bldpharm.comresearchgate.net These studies have shown that the nature and position of substituents on the N-phenyl ring of the amide can significantly impact biological activity. For instance, the presence of hydrophobic and electron-donating groups on the N-phenyl ring has been found to enhance cytotoxic and NF-κB inhibitory activities, respectively. bldpharm.com
Similarly, the synthesis of various ester derivatives of benzofuran carboxylic acids has been reported. researchgate.net These derivatization strategies allow for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are crucial for drug-receptor interactions. The introduction of different functional groups at the C2 and C3 methyl positions, as well as modifications of the benzofuran ring itself, further expands the chemical space for SAR studies. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Carboxy 2,3 Dimethylbenzo B Furan
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For 7-Carboxy-2,3-dimethylbenzo[b]furan, the spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the two methyl groups attached to the furan (B31954) ring, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent groups. The aromatic protons would typically appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons would appear as sharp singlets in the upfield region (δ 2.0-2.5 ppm), and the carboxylic acid proton would be a broad singlet at a significantly downfield position (δ 10-13 ppm), which would disappear upon D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display signals for the carbonyl carbon of the carboxylic acid (δ ~165-185 ppm), the aromatic carbons (δ ~110-160 ppm), and the methyl carbons (δ ~10-20 ppm). The quaternary carbons, including those at the fusion of the furan and benzene rings and the carbon attached to the carboxyl group, would also be identifiable. mdpi.com
Hypothetical ¹H and ¹³C NMR Data for this compound
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), confirming their connectivity on the benzene ring. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C one-bond couplings). princeton.eduyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the H-4 proton would show a cross-peak with the signal for the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). princeton.eduyoutube.com HMBC is vital for connecting different parts of the molecule. Key correlations would be expected from the methyl protons (2-CH₃ and 3-CH₃) to the quaternary carbons C-2 and C-3, and to each other's carbon. The aromatic protons would show correlations to neighboring carbons and to the quaternary carbons of the benzofuran (B130515) core, helping to definitively place the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In this case, NOESY could show a correlation between the H-6 proton and the 2-CH₃ group, and between the H-4 proton and the 3-CH₃ group, confirming their relative positions on the benzofuran ring system. researchgate.net
Expected 2D NMR Correlations for this compound
Computational and Theoretical Investigations of 7 Carboxy 2,3 Dimethylbenzo B Furan
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods provide deep insights into the electronic behavior and structural stability of compounds like 7-Carboxy-2,3-dimethylbenzo[b]furan.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure of this compound would involve mapping its electron density distribution to identify regions that are electron-rich or electron-poor. This is crucial for predicting sites of electrophilic and nucleophilic attack.
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be central to this investigation. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For benzofuran (B130515) derivatives, the electron density in the HOMO is typically located on the benzofuran ring system, while the LUMO is often distributed across the entire molecule, including the substituent groups.
Table 1: Hypothetical Molecular Orbital Properties
| Molecular Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | -6.2 | Benzofuran Ring |
| LUMO | -1.8 | Full Molecular Frame |
Conformational Analysis and Energy Landscapes
Conformational analysis would investigate the different spatial arrangements of the atoms of this compound and their relative energies. The primary focus would be on the rotation around the single bond connecting the carboxylic acid group to the benzofuran ring. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface (PES) can be generated.
The resulting energy landscape would reveal the most stable conformation (global minimum) and any other low-energy stable conformations (local minima). The energy barriers between these conformations determine the flexibility of the molecule at different temperatures. It is expected that the planar conformation, where the carboxylic acid group is coplanar with the benzofuran ring, would be among the most stable due to enhanced electronic conjugation.
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C stretching and bending modes of the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are essential for assigning signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For benzofuran derivatives, these transitions typically involve π-π* excitations within the aromatic system.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are powerful tools for exploring how a molecule interacts with biological systems, a key aspect of drug discovery and design.
Ligand-Protein Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of this compound, this would involve docking the molecule into the active site of a relevant biological target. Benzofuran derivatives have been studied for their interactions with a variety of proteins, including enzymes and receptors.
The docking process generates a binding score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine in a protein's active site. The dimethylated benzofuran ring would likely engage in hydrophobic interactions.
Table 2: Illustrative Molecular Docking Results with a Hypothetical Protein Kinase
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | LYS-78, GLU-95, LEU-130 |
| Hydrogen Bonds | 2 | LYS-78 (with Carboxyl O) |
Receptor Binding Prediction
Building on molecular docking, receptor binding prediction aims to quantitatively estimate the binding affinity of a ligand to a receptor. This can be achieved through more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations, which provide a more accurate prediction of the binding free energy. These methods account for the dynamic nature of the ligand and receptor and the effects of the solvent, offering a more refined understanding of the binding event. Such predictions are critical for prioritizing compounds in the early stages of drug development.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, computational methods can be employed to elucidate reaction mechanisms, identify transient intermediates, and characterize the energetic landscape of chemical transformations.
Transition State Analysis
The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing transition states.
For this compound, transition state analysis could be applied to various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the carboxylic acid group. The process typically involves:
Geometry Optimization: The geometries of the reactants, products, and a proposed transition state structure are optimized to find the lowest energy conformations.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface.
Table 1: Hypothetical Transition State Analysis for Electrophilic Nitration of this compound
| Position of Attack | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Bond Distances in TS (Å) |
|---|---|---|---|
| C4 | 18.5 | -350 | C4-N: 2.1, N-O: 1.4 |
| C5 | 22.1 | -380 | C5-N: 2.3, N-O: 1.4 |
| C6 | 19.8 | -365 | C6-N: 2.2, N-O: 1.4 |
This table presents hypothetical data for the transition states of the nitration reaction at different positions on the benzene ring of this compound, as might be determined by DFT calculations.
Reaction Pathway Mapping
Beyond identifying the transition state, computational methods can map the entire reaction pathway, providing a detailed understanding of the mechanism. This involves calculating the energies of reactants, intermediates, transition states, and products, thus constructing a potential energy surface for the reaction.
For instance, the esterification of the carboxylic acid group of this compound with an alcohol could be mapped. Such a study would likely investigate different catalytic conditions (e.g., acid-catalyzed vs. base-catalyzed) and elucidate the stepwise mechanism, including the formation of tetrahedral intermediates and the elimination of water.
Table 2: Hypothetical Energy Profile for the Acid-Catalyzed Esterification of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Benzofuran + Methanol (B129727) + H⁺) | 0.0 |
| 2 | Transition State 1 (Protonation of Carbonyl) | +5.2 |
| 3 | Intermediate 1 (Protonated Carbonyl) | -2.1 |
| 4 | Transition State 2 (Nucleophilic Attack) | +15.8 |
| 5 | Intermediate 2 (Tetrahedral Intermediate) | +8.3 |
| 6 | Transition State 3 (Proton Transfer) | +12.5 |
| 7 | Intermediate 3 (Protonated Ether Oxygen) | +3.7 |
| 8 | Transition State 4 (Water Elimination) | +20.1 |
| 9 | Products (Ester + Water + H⁺) | -5.6 |
This table illustrates a hypothetical reaction energy profile for the esterification of this compound, detailing the relative energies of intermediates and transition states along the reaction pathway.
Structure-Activity Relationship (SAR) Derivation via In Silico Methods
In silico methods are invaluable in modern drug discovery and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structure. For this compound and its analogs, these methods can be used to derive Structure-Activity Relationships (SAR), guiding the design of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure.
A hypothetical QSAR study on a series of analogs of this compound could involve the following steps:
Data Set Collection: A dataset of benzofuran derivatives with their experimentally measured biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Table 3: Hypothetical QSAR Model for a Series of Benzofuran Derivatives
Equation: pIC₅₀ = 0.25 * LogP - 0.12 * HOMO + 0.05 * Molecular_Surface_Area + 2.5
| Compound | LogP | HOMO (eV) | Molecular Surface Area (Ų) | Predicted pIC₅₀ | Experimental pIC₅₀ |
|---|---|---|---|---|---|
| Analog 1 | 3.1 | -6.2 | 180.5 | 6.2 | 6.1 |
| Analog 2 | 3.5 | -6.5 | 195.2 | 6.9 | 6.8 |
| Analog 3 | 2.8 | -6.1 | 170.1 | 5.8 | 5.9 |
| Analog 4 | 4.2 | -6.8 | 210.3 | 7.6 | 7.5 |
This table presents a hypothetical QSAR model and the predicted versus experimental activities for a set of benzofuran analogs. Such models can be used to predict the activity of new, unsynthesized compounds.
Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the binding mode and key interactions responsible for biological activity, thus complementing QSAR studies in SAR elucidation. For this compound, docking studies could be used to predict its binding affinity to a specific biological target and to understand how modifications to its structure might affect these interactions.
Biological Activities and Mechanistic Insights of 7 Carboxy 2,3 Dimethylbenzo B Furan and Derivatives
General Biological Significance of Benzo[b]furans
The benzo[b]furan scaffold is a prominent heterocyclic structure found in a wide array of naturally occurring and synthetic compounds that exhibit significant biological activities. bohrium.comeurekaselect.com This structural motif is a key component in many pharmaceuticals and serves as a primary active pharmaceutical ingredient in various drugs. bohrium.com The versatility of the benzofuran (B130515) ring system has attracted considerable attention in medicinal chemistry, leading to the development of numerous derivatives with a wide range of pharmacological applications. bohrium.comresearchgate.netnih.govnih.gov
The biological relevance of benzo[b]furan derivatives is extensive, with demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. bohrium.comresearchgate.netresearchgate.net As antimicrobial agents, for instance, certain pyridyl-benzofuran derivatives have shown activity against fungal infections, while other fused benzofuran compounds have exhibited both antibacterial and antifungal properties. bohrium.com The anticancer potential of this class of compounds is also well-documented, with some derivatives showing potent antiproliferative activity against various cancer cell lines. nih.govreactionbiology.com
Furthermore, benzo[b]furan derivatives are recognized for their role as enzyme inhibitors, targeting enzymes such as tyrosinase, aromatase, and thrombin. bohrium.com They can also function as enzyme activators for enzymes like AMPK and glucokinase. bohrium.com The ability of these compounds to act as receptor agonists and antagonists further underscores their medicinal importance. bohrium.com The ongoing research into highly substituted and multi-aryl-substituted benzofurans continues to expand the potential applications of this versatile scaffold in drug discovery. rsc.org
Enzyme Inhibition Studies
The interaction of 7-Carboxy-2,3-dimethylbenzo[b]furan and its derivatives with various enzymes has been a subject of significant research, revealing their potential as specific inhibitors.
Prostaglandin (B15479496) Synthase Inhibition
Certain derivatives of benzo[b]furan have been identified as inhibitors of prostaglandin synthase, an enzyme crucial for the production of prostaglandins (B1171923) which are mediators of inflammation and pain. A study on a series of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids demonstrated their ability to inhibit prostaglandin synthetase activity in vitro. nih.gov One notable compound from this series, 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid, was highlighted for its potent analgesic activity, which is linked to its prostaglandin synthase inhibitory action. nih.gov The inhibition of prostaglandin synthesis is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Cyclooxygenase (COX) Isoenzyme Inhibition
Cyclooxygenase (COX) is a key enzyme in the prostaglandin synthesis pathway and exists in two main isoforms, COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. nih.govnih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug research. nih.gov Research into 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids has shown that these compounds can act as cyclooxygenase inhibitors. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important strategy for managing type 2 diabetes. nih.govnih.gov Several studies have highlighted the potential of benzo[b]furan derivatives as potent α-glucosidase inhibitors. In one study, a series of hydroxylated 2-phenylbenzofurans were investigated for their inhibitory activity against α-glucosidase. nih.gov One compound from this series was found to be 167 times more active than acarbose (B1664774), a standard α-glucosidase inhibitor, and acted as a mixed-type inhibitor. nih.gov Another study on 2,5-disubstituted furan (B31954) derivatives containing a 1,3-thiazole moiety also demonstrated significant α-glucosidase inhibitory activity, with some compounds being much more potent than acarbose. nih.gov
Below is an interactive table summarizing the α-glucosidase inhibition data for selected furan derivatives.
α-Glucosidase Inhibition by Furan Derivatives
| Compound Series | Most Potent Compound | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|---|
| 2,5-disubstituted furan derivatives with 1,3-thiazole-2-amino moiety | III-10 | 4.120 ± 0.764 | Competitive | Acarbose | 452.243 ± 54.142 |
| 2,5-disubstituted furan derivatives with 1,3-thiazole-2-thiol (B7767642) moiety | III-24 | 0.645 ± 0.052 | Noncompetitive | Acarbose | 452.243 ± 54.142 |
| Hydroxylated 2-phenylbenzofurans | Compound 16 | Significantly lower than acarbose (167x more active) | Mixed-type | Acarbose | - |
Diapophytoene Desaturase Inhibition
Diapophytoene desaturase (CrtN) is an essential enzyme in the biosynthesis of staphyloxanthin, the golden pigment of Staphylococcus aureus, which contributes to its virulence. nih.gov A new class of benzofuran-derived CrtN inhibitors has been identified, based on the scaffold of naftifine. nih.gov These compounds exhibit submicromolar IC50 values for the inhibition of pigment production in S. aureus and several methicillin-resistant S. aureus (MRSA) strains, without affecting bacterial survival. nih.gov The most potent of these analogs, compound 5m, significantly sensitized the bacteria to immune clearance and attenuated their virulence in vivo. nih.gov
The following interactive table presents the inhibitory activity of compound 5m against pigment production in various S. aureus strains.
Inhibition of Pigment Production in S. aureus by Compound 5m
| Strain | IC50 (nM) |
|---|---|
| S. aureus Newman | 0.38 |
| MRSA strains | 0.38 - 5.45 |
Receptor Modulation
In addition to enzyme inhibition, benzo[b]furan derivatives have been shown to modulate the activity of various receptors, indicating their potential in treating a range of conditions. For instance, benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides have been identified as potent antagonists of the human histamine (B1213489) H3-receptor, with a Ki value as low as 4 nM. nih.gov
Furthermore, research into 2-alkylcarbamoyl-1-alkylvinylbenzo[b]furans has led to the discovery of selective leukotriene B4 (LTB4) receptor antagonists. nih.gov Specifically, (E)-3-Amino-4-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-1-methylvinyl]benzo[b]furan showed potent and selective inhibitory activity for the BLT2 receptor. nih.gov In contrast, (E)-7-(2-diethylcarbamoyl-1-methylvinyl)benzo[b]furan demonstrated potent inhibitory activity for both BLT1 and BLT2 receptors. nih.gov
Prostaglandin E2 (EP2/EP4) Receptor Modulation
The inflammatory mediator Prostaglandin E2 (PGE2) is synthesized via the cyclooxygenase (COX) pathway and signals through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Modulation of this pathway is a key mechanism for anti-inflammatory drugs. While direct data on this compound is not available, studies on related structures show that the benzofuran scaffold is a viable backbone for developing inhibitors of PGE2 production.
For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation stimulated by lipopolysaccharide (LPS) by inhibiting the expression of cyclooxygenase-2 (COX-2) and subsequently decreasing the secretion of PGE2. In one study, several novel synthesized benzofuran compounds significantly inhibited cyclooxygenase activity, with some derivatives potently blocking PGE2 formation by more than 50% in response to LPS in macrophages. This suggests that specific substitutions on the benzofuran ring can effectively interfere with the inflammatory cascade leading to PGE2 production.
Research into other molecular structures has identified potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in PGE2 synthesis. One such inhibitor, known as PGE2 inhibitor 3, demonstrates an IC₅₀ value of 0.2 µM against mPGES-1. nih.gov It selectively inhibits the production of PGE2 in various cell-based assays, including LPS-stimulated macrophages. nih.gov Although not a benzofuran derivative, these findings highlight the therapeutic strategy of targeting PGE2 synthesis, a potential activity for appropriately functionalized 2,3-dimethylbenzo[b]furan derivatives.
Table 1: Inhibitory Concentration (IC₅₀) of Fluorinated Benzofuran Derivatives on PGE₂ Production
| Compound | Description | IC₅₀ (µM) for PGE₂ Inhibition |
| Compound 1 | Difluorinated benzofuran with ester group | 1.92 |
| Compound 2 | Difluorinated benzofuran with carboxylic acid | 1.48 |
| Compound 3 | Monofluorinated dihydrobenzofuran | 1.10 |
| Compound 4 | Monofluorinated dihydrobenzofuran | 20.5 |
Data sourced from studies on LPS-stimulated macrophages.
Antioxidant Mechanisms
The ability of a compound to counteract oxidative stress is crucial for preventing cellular damage. Benzofuran derivatives have been investigated for their antioxidant potential through various mechanisms, primarily radical scavenging and the inhibition of lipid peroxidation.
The antioxidant activity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this capacity.
Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives, which share a core structural element, have demonstrated notable antioxidant activity. nih.govnih.govmdpi.com The presence and position of hydroxyl groups on the aromatic ring significantly influence their radical scavenging potential. nih.govmdpi.com For example, compounds with a catechol (1,2-dihydroxybenzene) moiety often show enhanced activity due to their ability to form stable quinone or semiquinone radicals. mdpi.com The antioxidant capacity of several of these lactones was evaluated by both DPPH assay and Cyclic Voltammetry, with a remarkable activity attributed to a few of the tested compounds. nih.govnih.gov
A computational study on stilbenoid-type 2-phenylbenzofuran (B156813) derivatives proposed that their antioxidant activity is primarily controlled by the O–H bond dissociation enthalpy (BDE), consistent with a Hydrogen Atom Transfer (HAT) mechanism. nih.gov This highlights the importance of the phenolic hydroxyl group in the radical scavenging process.
Table 2: Antioxidant Activity of 3,3-disubstituted-3H-benzofuran-2-one Derivatives (DPPH Assay)
| Compound ID | Substituents | Antioxidant Activity (Compared to Standard) |
| Compound 9 | 5,7-di-t-Bu, 3,3-di-Et | Moderate |
| Compound 15 | 4,6-di-OH, 3,3-di-Et | Remarkable Activity |
| Compound 16 | 4,5,6-tri-OH, 3,3-di-Et | Remarkable Activity |
Activity determined by DPPH assay in methanol (B129727) or acetonitrile. nih.govnih.gov
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. Potent antioxidants can break this chain reaction. The benzofuran derivative 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) was specifically designed as a radical-scavenging antioxidant and showed superior potency against lipid peroxidation in phosphatidylcholine liposomal membranes compared to alpha-tocopherol. The stability of the phenoxyl radical derived from BO-653 was found to be greater than that of the alpha-tocopheroxyl radical.
Another water-soluble derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), has also been shown to be an effective inhibitor of lipid peroxidation. It demonstrated the ability to inhibit lipid peroxidation induced by both iron-dependent and iron-independent mechanisms in rat liver microsomes.
Table 3: Inhibition of Lipid Peroxidation by Benzofuran Derivatives
| Compound | Assay System | IC₅₀ Value |
| BFA | Rat liver microsomes (NADPH/Fe²⁺/ADP induced) | 25 µM |
| BFA | Rat liver microsomes (cumene hydroperoxide induced) | 30 µM |
| BFA | Rat liver mitochondria (ascorbate/Fe²⁺ induced) | ~12 µM |
Anti-Inflammatory Properties
The anti-inflammatory effects of benzofuran derivatives are often linked to their ability to inhibit the production of key inflammatory mediators. Natural and synthetic 2-arylbenzo[b]furan derivatives have been examined for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Several of these compounds, including ailanthoidol (B1236983) and XH-14, significantly inhibited the production of the inflammatory mediator nitric oxide (NO) without showing cytotoxicity. Ailanthoidol, in particular, demonstrated 100% inhibition of NO production at a concentration of 10 µM. The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS). This NO scavenging ability is considered an important factor in regulating inflammatory pathways.
Furthermore, some benzofurans are thought to exert their anti-inflammatory effects by inhibiting the production of PGE2 and decreasing lipoxygenase activity.
Table 4: Anti-inflammatory Activity of 2-Arylbenzo[b]furan Derivatives
| Compound | Concentration | % Inhibition of Nitric Oxide (NO) Production |
| Ailanthoidol | 10 µM | 100% |
| Ailanthoidol | 1 µM | 35% |
| XH-14 | 10 µM | Significant Inhibition |
| Unnatural Derivative 9 | 10 µM | Significant Inhibition |
| Unnatural Derivative 10 | 10 µM | Significant Inhibition |
Activity measured in LPS-stimulated RAW 264.7 macrophages.
Mechanistic Studies of Cellular Interactions
Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a key target for anticancer agents. A number of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents. nih.govnih.gov
A prominent example is 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), which emerged from a structure-activity relationship (SAR) guided design of novel tubulin polymerization inhibitors. nih.gov This class of compounds often binds to the colchicine (B1669291) site on β-tubulin, disrupting the assembly of microtubules, which leads to cell cycle arrest and apoptosis. nih.govnih.gov The orientation of the C-2 position of the benzofuran ring towards a gap between the α- and β-tubulin subunits allows it to accommodate various substituents, influencing its binding and potency. nih.gov
The inhibitory concentration (IC₅₀) for tubulin polymerization varies significantly depending on the specific substitutions on the benzofuran scaffold and the nature of the linked chemical moieties.
Table 5: Tubulin Polymerization Inhibition by Various Heterocyclic Compounds
| Compound Class/ID | Description | IC₅₀ for Tubulin Inhibition (µM) | Reference Cell Line/System |
| Compound 4c | Dihydropyridine-2(1H)-thione derivative | 17 ± 0.3 | In vitro tubulin polymerization |
| BNC105 Analogue (8) | Trimethoxyacetophenone-based benzofuran | 0.43 | Antimitotic activity |
| Halogenated Derivative (1) | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | 0.1 | HL60 Leukemia Cells |
| Oxindole Conjugate (6r) | 2-anilinopyridyl linked oxindole | 1.84 | In vitro tubulin polymerization |
| Oxindole Conjugate (6y) | 2-anilinopyridyl linked oxindole | 2.43 | In vitro tubulin polymerization |
NF-κB Pathway Modulation
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. nih.govnih.gov Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several benzofuran derivatives have been investigated for their ability to modulate this pathway.
One study reported on a novel synthetic benzofuran lignan, known as Benfur, which demonstrated the ability to inhibit the NF-κB pathway. nih.gov Benfur was found to inhibit the DNA binding activity of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the p65 subunit in Jurkat and U-937 cells. nih.gov This inhibitory action on NF-κB contributes to the compound's ability to induce cell death. nih.gov
Furthermore, research on piperazine/benzofuran hybrids has shown significant anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. nih.gov One particular hybrid compound, 5d, was found to dose-dependently inhibit the phosphorylation of key components of the NF-κB pathway, including IKKα/IKKβ, IκBα, and p65, in RAW 264.7 cells. nih.gov This inhibition led to a reduction in the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov
Another class of benzofuran derivatives, the 3-oxadiazolylbenzofurans, has been shown to induce apoptosis in pancreatic and colon cancer cells by suppressing basal NF-κB activity. nih.gov These findings underscore the potential of the benzofuran scaffold as a source of NF-κB inhibitors.
Table 1: Effects of Benzofuran Derivatives on the NF-κB Pathway
| Compound/Derivative | Cell Line | Key Findings | Reference |
| Benfur (a benzofuran lignan) | Jurkat, U-937 | Inhibited NF-κB DNA binding by preventing IκBα degradation and p65 nuclear translocation. | nih.gov |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 | Inhibited phosphorylation of IKKα/IKKβ, IκBα, and p65; reduced pro-inflammatory factor secretion. | nih.gov |
| 3-Oxadiazolylbenzofurans | MIA PaCa2, HCT116 | Induced apoptosis via suppression of basal NF-κB activity. | nih.gov |
Mechanisms of Antiproliferative Activity
Benzofuran derivatives have demonstrated a wide range of antiproliferative activities against various cancer cell lines through diverse mechanisms. nih.govnih.govnih.gov These mechanisms often involve the disruption of essential cellular processes, leading to cell cycle arrest and apoptosis.
A significant mechanism of action for some benzofuran derivatives is the inhibition of tubulin polymerization . nih.gov For example, certain 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine site. acs.org This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Another key target for the antiproliferative effects of benzofuran derivatives is the hypoxia-inducible factor (HIF-1) pathway . nih.gov This pathway is crucial for tumor cell adaptation to low oxygen conditions. A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit the HIF-1 pathway, showing efficacy in both p53-positive and p53-null cancer cell lines. nih.gov
Furthermore, many benzofuran-based small molecules exert their anticancer effects through the inhibition of protein kinases involved in cell signaling pathways, such as glycogen (B147801) synthase kinase-3β (GSK-3β), mTOR, Pim-1, Src kinase, and cyclin-dependent kinase 2 (CDK2). taylorandfrancis.com Inhibition of these kinases can lead to cell cycle arrest and apoptosis. taylorandfrancis.com For instance, certain benzofuran derivatives that inhibit CDK2 have been shown to cause G2/M phase arrest in breast cancer cells. taylorandfrancis.com
Halogenation of the benzofuran ring has also been shown to significantly enhance anticancer activity, likely due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov
Table 2: Mechanisms of Antiproliferative Activity of Benzofuran Derivatives
| Mechanism | Example Derivative Class | Key Findings | Reference |
| Inhibition of Tubulin Polymerization | 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furans | Binds to the colchicine site, leading to G2/M cell cycle arrest and apoptosis. | nih.govacs.org |
| Inhibition of HIF-1 Pathway | Benzene-sulfonamide-based benzofurans | Inhibits p53-independent malignant cancer cell growth. | nih.gov |
| Protein Kinase Inhibition | Various benzofuran derivatives | Inhibition of kinases like CDK2 leads to cell cycle arrest and apoptosis. | taylorandfrancis.com |
Mechanisms of Antimicrobial Action
The benzofuran scaffold is a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. rsc.org Derivatives of benzofuran have shown activity against a range of bacterial and fungal pathogens. nih.govacs.orgacs.org
Recent studies on novel benzofuran derivatives containing disulfide moieties have provided insights into their antibacterial mechanisms. acs.orgacs.org Proteomic analysis and enzyme activity assays of a particularly potent compound from this series, V40, revealed its potential mode of action against plant pathogenic bacteria like Xanthomonas oryzae. acs.orgacs.org This suggests that these compounds may interfere with essential bacterial protein functions and enzymatic activities. acs.orgacs.org
The structure-activity relationship (SAR) studies of various benzofuran derivatives have highlighted the importance of specific substitutions on the benzofuran ring for antimicrobial efficacy. nih.gov For example, the presence of hydroxyl groups at certain positions can significantly enhance antibacterial activity. nih.gov Similarly, the nature of the substituent at the C-2 and C-3 positions can influence the spectrum of activity against different bacterial strains. nih.gov
While the precise and universal mechanism of antimicrobial action for all benzofuran derivatives is not fully elucidated and likely varies between different derivatives, the available evidence points towards interference with crucial cellular processes in microorganisms.
Table 3: Investigated Antimicrobial Mechanisms of Benzofuran Derivatives
| Derivative Class | Organism(s) | Method of Investigation | Potential Mechanism | Reference |
| Benzofuran derivatives with disulfide moieties | Xanthomonas oryzae | Proteomic analysis, enzyme activity assay | Interference with essential protein functions and enzymatic activities. | acs.orgacs.org |
| Various substituted benzofurans | Various bacteria | Structure-Activity Relationship (SAR) studies | Specific substitutions enhance interaction with bacterial targets. | nih.gov |
Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific applications of “this compound” within the fields of catalysis and materials science as requested by the provided outline.
The search results primarily focus on two main areas related to the broader class of benzofuran compounds:
Synthesis of Benzofuran Derivatives: A significant portion of the available literature discusses the synthesis of the benzofuran scaffold itself, often employing transition metal catalysts like palladium, copper, and nickel. These articles describe methods to create benzofuran derivatives, rather than using a compound like this compound as a component in a catalytic process.
Applications of Other Benzofuran Derivatives:
Biological and Medicinal Chemistry: The vast majority of research on benzofuran derivatives, including various benzofuran carboxylic acids, is centered on their biological activities and potential as therapeutic agents (e.g., antimicrobial, anticancer, anti-inflammatory).
Materials Science: While the general benzofuran framework is noted as a structural motif in some organic materials, specific data on this compound for developing novel functional materials could not be located.
Photochromic Applications: Research in this area shows that certain complex molecules incorporating a benzofuran ring, such as diarylethene derivatives, exhibit photochromic properties. In these systems, the benzofuran moiety is part of a larger molecular structure responsible for the photochromic effect. However, no studies were found that specifically investigate or utilize this compound for this purpose.
Therefore, it is not possible to provide scientifically accurate and detailed content for the requested sections on "Role in Catalysis" and "Potential in Materials Science" for the specific compound “this compound.” The information required to elaborate on its role as a ligand in stereoselective reactions, its use in catalysis, or its application in functional or photochromic materials is not supported by the search results.
Environmental and Metabolic Fate Considerations
Biodegradation Pathways
There is currently no specific information available on the biodegradation pathways of 7-Carboxy-2,3-dimethylbenzo[b]furan. Research on the microbial degradation of the parent benzofuran (B130515) ring system and other substituted benzofurans can offer some general insights, though these are not directly applicable. For instance, studies on the aerobic bacterial decomposition of benzofuran have suggested pathways involving intermediates like catechol or salicylic (B10762653) acid, ultimately leading to carbon dioxide and water. The degradation of the more complex dibenzofuran (B1670420) by Staphylococcus auriculans has been shown to produce metabolites such as salicylic acid and gentisic acid. However, the influence of the carboxyl and dimethyl groups on the 7, 2, and 3 positions of the benzofuran ring on microbial enzymatic activity is unknown. The presence of these substituents could significantly alter the molecule's susceptibility to microbial attack compared to simpler benzofurans.
Biotransformation in Biochemical Systems
The biotransformation of this compound in any biochemical system, including mammalian or microbial, has not been documented. Studies on the metabolism of other benzofuran-containing compounds, such as the pesticide carbofuran (B1668357), have identified metabolic pathways that include hydroxylation and oxidation, leading to the formation of metabolites like 3-hydroxycarbofuran (B132532) and carbofuran phenol (B47542). It is plausible that similar enzymatic systems, such as cytochrome P450 monooxygenases, could be involved in the biotransformation of this compound. However, without experimental data, the specific metabolites and the enzymes involved remain purely speculative.
Conclusion and Future Research Directions
Summary of Key Research Findings on 7-Carboxy-2,3-dimethylbenzo[b]furan
An extensive search of chemical and pharmaceutical databases indicates that dedicated research on This compound is not publicly available. While numerous studies have explored the synthesis and biological activities of various substituted benzo[b]furan carboxylic acids nih.govresearchgate.net, this particular isomer remains largely uncharacterized in the scientific literature. The broader family of benzo[b]furan derivatives has been shown to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities nih.govnih.gov. For instance, derivatives such as 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylic acid have demonstrated significant cytotoxic activities against human cancer cell lines nih.gov. However, these findings are general to the structural class and cannot be directly extrapolated to the specific biological or chemical properties of This compound .
Identification of Knowledge Gaps
The primary and most significant knowledge gap is the absence of fundamental data for This compound . This gap encompasses several key areas:
Synthesis and Characterization: There are no established or reported synthetic routes specifically tailored for the preparation of This compound . Consequently, there is no available data on its spectroscopic properties (e.g., NMR, IR, Mass Spectrometry) or crystallographic structure.
Physicochemical Properties: Basic physicochemical parameters such as melting point, boiling point, solubility, and pKa have not been determined.
Biological Activity: The biological profile of this compound is entirely unknown. It has not been screened for any pharmacological activities, and therefore its potential as a therapeutic agent is yet to be explored.
Structure-Activity Relationships (SAR): Without a parent compound to study, no structure-activity relationship studies have been conducted. The effect of the specific substitution pattern (a carboxylic acid at position 7 and methyl groups at positions 2 and 3) on the biological and chemical properties of the benzo[b]furan core remains unexplored.
Proposed Future Research Avenues
The complete lack of information on This compound presents a unique opportunity for foundational research. The following avenues are proposed to build a comprehensive understanding of this compound.
Exploration of Novel Synthetic Methodologies
The initial and most critical step is the development of a reliable and efficient synthetic route to This compound . Several general strategies for the synthesis of substituted benzo[b]furans could be adapted for this purpose:
Annulation of Substituted Phenols: A common approach involves the cyclization of appropriately substituted phenol (B47542) derivatives. nih.gov A potential starting material could be a 2,3-disubstituted phenol that can undergo cyclization to form the furan (B31954) ring.
Palladium-Catalyzed Cyclization: Modern synthetic methods often employ palladium-catalyzed reactions to construct the benzo[b]furan ring system. nih.gov A strategy involving a Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by cyclization, could be explored. organic-chemistry.org
Intramolecular Condensation: The synthesis could potentially be achieved through the intramolecular condensation of a suitably designed precursor molecule. jocpr.com
Once a synthetic route is established, it should be optimized for yield, scalability, and environmental impact.
In-depth Mechanistic Investigations
Following the development of a synthetic protocol, detailed mechanistic studies should be undertaken to understand the reaction pathways. This would involve:
Identification of Intermediates: Utilizing techniques such as in-situ NMR or trapping experiments to identify and characterize reaction intermediates.
Kinetic Studies: Performing kinetic analysis to understand the reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading.
Computational Modeling: Employing density functional theory (DFT) calculations to model the reaction mechanism and transition states, providing theoretical support for the experimental findings.
Design and Synthesis of Advanced Derivatives
With the parent compound in hand, the next logical step would be the design and synthesis of a library of derivatives to explore structure-activity relationships. This could include:
Ester and Amide Derivatives: Conversion of the carboxylic acid group to various esters and amides to modulate lipophilicity and potential biological interactions.
Modification of the Methyl Groups: Exploration of the impact of replacing or modifying the methyl groups at the 2 and 3 positions.
Substitution on the Benzene (B151609) Ring: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) onto the benzene ring to fine-tune the electronic and steric properties of the molecule.
Development of Targeted Applications
Given the known biological activities of other benzo[b]furan derivatives, This compound and its synthesized analogs should be screened for a wide range of potential applications:
Pharmacological Screening: Initial in vitro screening against a panel of cancer cell lines and microbial strains (bacteria and fungi) would be a priority. nih.govnih.gov
Enzyme Inhibition Assays: Based on the activities of related compounds, assays for specific enzyme inhibition (e.g., kinases, topoisomerases) could be conducted.
Materials Science Applications: The potential of the compound and its derivatives as organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could also be investigated, as the benzo[b]furan core is a known component in such materials.
Q & A
Q. Key Methodological Considerations :
- Purification via column chromatography or recrystallization.
- Structural confirmation using NMR (¹H/¹³C) and FT-IR to verify carboxyl group incorporation.
How can regioselectivity challenges in functionalizing benzo[b]furan derivatives be addressed?
Advanced Research Question
Regioselective modification at the 7-position is critical for carboxyl group introduction. Strategies include:
- Directed ortho-metalation : Using directing groups (e.g., methoxy) to control reaction sites .
- Protecting group strategies : Temporarily blocking reactive sites (e.g., methyl groups at 2,3-positions) to direct carboxylation .
- Catalytic control : Employing Pd or Cu catalysts to favor specific intermediates during cyclization .
Q. Data Contradictions :
- Studies report varying yields (40–85%) depending on solvent polarity and catalyst loading. For example, Pd-catalyzed methods in glycerol show higher regioselectivity but lower yields compared to traditional solvents .
What analytical techniques are essential for characterizing this compound?
Basic Research Question
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀O₃: 190.0634).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., crystal structures of related dihydrobenzofurans) .
How can reaction conditions be optimized for large-scale synthesis of benzo[b]furan derivatives?
Advanced Research Question
Q. Case Study :
- Carbofuran synthesis involves a diazotization-hydrolysis sequence with CuSO₄ catalysis, achieving 70% yield at 200°C .
What mechanistic insights guide the biological activity evaluation of this compound?
Advanced Research Question
- Enzyme inhibition assays : Test interactions with cytochrome P450 or acetylcholinesterase using UV-Vis spectroscopy (e.g., Ellman’s method for IC₅₀ determination) .
- Cell-based studies :
- Anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells).
- Antibacterial screening using MIC (minimum inhibitory concentration) against E. coli or S. aureus .
- Structure-Activity Relationships (SAR) :
Q. Contradictions :
- Some studies report low bioavailability due to high polarity, conflicting with in vitro potency data .
How are computational methods applied to predict the reactivity of benzo[b]furan derivatives?
Advanced Research Question
- DFT calculations : Model reaction pathways (e.g., carboxylation energy barriers) using Gaussian or ORCA software .
- Molecular docking : Predict binding affinities to biological targets (e.g., COX-2 enzyme) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
What are the key challenges in isolating and purifying this compound?
Basic Research Question
- Byproduct formation : Side products (e.g., 2,2,7,7-tetramethyl derivatives) may arise during cyclization, requiring HPLC or preparative TLC for separation .
- Acid sensitivity : Carboxyl groups can decarboxylate under high heat; mild conditions (pH 6–8, <80°C) are recommended .
- Crystallization issues : Use polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
